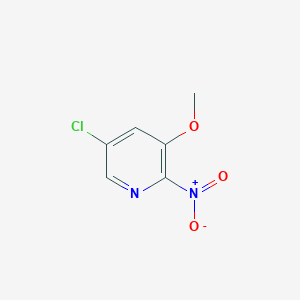

5-Chloro-3-methoxy-2-nitropyridine

描述

5-Chloro-3-methoxy-2-nitropyridine (CAS: Not explicitly provided; structurally related to compounds in ) is a substituted pyridine derivative with a nitro group at position 2, a methoxy group at position 3, and a chlorine atom at position 5. This compound serves as a critical intermediate in pharmaceuticals, agrochemicals, and materials science due to its electron-withdrawing (nitro, chloro) and electron-donating (methoxy) substituents, which modulate reactivity and stability .

属性

IUPAC Name |

5-chloro-3-methoxy-2-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O3/c1-12-5-2-4(7)3-8-6(5)9(10)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRYRVCRBMYYDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50576240 | |

| Record name | 5-Chloro-3-methoxy-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152684-28-1 | |

| Record name | 5-Chloro-3-methoxy-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-methoxy-2-nitropyridine typically involves the nitration of 5-chloro-3-methoxypyridine. This process can be carried out using nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions: 5-Chloro-3-methoxy-2-nitropyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed:

Substitution: Formation of 5-substituted-3-methoxy-2-nitropyridine derivatives.

Reduction: Formation of 5-chloro-3-methoxy-2-aminopyridine.

Oxidation: Formation of 5-chloro-3-hydroxy-2-nitropyridine or 5-chloro-3-formyl-2-nitropyridine.

科学研究应用

Pharmaceutical Development

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting antibacterial and antifungal properties. The nitro group can undergo bioreduction, generating reactive intermediates that may interact with specific biological targets.

Agrochemicals

5-Chloro-3-methoxy-2-nitropyridine is utilized in formulating agrochemicals, contributing to the development of effective pesticides. Its unique properties allow it to target specific pests while minimizing environmental impact.

Material Science

In material science, this compound is explored for its potential in developing advanced materials, particularly polymers that require specific chemical properties for enhanced performance.

Analytical Chemistry

The compound acts as a reagent in various analytical techniques, aiding researchers in detecting and quantifying other chemical substances in complex mixtures.

Research on Nitrogen-Containing Compounds

It is valuable in studies aimed at understanding the behavior and reactivity of nitro compounds, enhancing the broader knowledge in organic chemistry.

Research indicates that this compound exhibits several pharmacological activities:

- Antimicrobial Activity : Studies suggest it may inhibit the growth of certain bacterial strains.

- Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation in vitro, indicating significant cytotoxic effects against various cancer cell lines.

Comparative Analysis with Related Compounds

The following table summarizes key structural differences among related compounds and their potential implications for biological activity:

| Compound Name | Structural Features | Unique Biological Activity Characteristics |

|---|---|---|

| This compound | Chlorine at 5-position, methoxy at 3-position | Promising antitumor and antimicrobial activities |

| 2-Chloro-4-methoxy-5-nitropyridine | Chlorine at 2-position, methoxy at 4-position | Varies in reactivity; potential for different enzyme interactions |

| 3-Chloro-2-methoxy-5-nitropyridine | Chlorine at 3-position | Unique substitution pattern may affect reactivity |

Case Studies and Research Findings

Several notable studies have explored the biological effects of this compound:

- In Vitro Cytotoxicity Studies : A study evaluated the cytotoxic effects on various cancer cell lines, revealing an IC50 value indicating significant antiproliferative activity compared to standard chemotherapeutic agents.

- Mechanistic Studies : Investigations have shown that the compound may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.

作用机制

The mechanism of action of 5-Chloro-3-methoxy-2-nitropyridine involves its interaction with specific molecular targets and pathways. For instance, the compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and chloro substituents can influence the compound’s binding affinity and specificity towards its targets .

相似化合物的比较

Comparison with Structural Analogues

Positional Isomers

2-Chloro-3-methoxy-5-nitropyridine (CAS 75711-00-1)

- Structure : Chloro (position 2), methoxy (position 3), nitro (position 5).

- Properties : Molecular weight 188.57 g/mol, density ~1.4 g/cm³, boiling point ~309.6°C .

- Reactivity : The nitro group at position 5 directs electrophilic substitutions to meta positions, while the chloro at position 2 enhances electrophilic deactivation.

- Applications : Used in medicinal chemistry for bioactive molecule synthesis .

5-Chloro-2-methoxy-3-nitropyridine (CAS not specified)

- Structure : Chloro (5), methoxy (2), nitro (3).

- Key Differences : Methoxy at position 2 acts as a stronger ortho/para-directing group compared to nitro at position 3. This configuration favors nucleophilic aromatic substitution at position 6 .

- Synthesis : Prepared via nitration and methoxylation of chloropyridine precursors .

Functional Group Variants

5-Chloro-3-methyl-2-nitropyridine (CAS 1211532-85-2)

- Structure : Methyl replaces methoxy at position 3.

- Impact : Methyl is less electron-donating than methoxy, reducing ring activation. This lowers solubility in polar solvents but increases thermal stability .

- Applications : Intermediate in agrochemicals due to cost-effective synthesis .

5-Chloro-2-hydroxy-3-nitropyridine (CAS 21427-61-2)

Halogen-Substituted Analogues

6-Chloro-3-methoxy-2-nitropyridine (CAS 1616526-81-8)

- Structure : Chloro at position 6 instead of 5.

- Electronic Effects : Chloro at position 6 (adjacent to nitro) creates steric hindrance, reducing reactivity in electrophilic substitutions. This configuration is less common in drug synthesis .

2-Chloro-5-nitropyridine (CAS 4548-45-2)

Physicochemical Properties and Spectral Data

Key Physical Properties

| Compound | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) |

|---|---|---|---|

| 5-Chloro-3-methoxy-2-nitropyridine | ~188.57 | ~1.4 | ~310 (estimated) |

| 2-Chloro-3-methoxy-5-nitropyridine | 188.57 | 1.4 | 309.6 |

| 5-Chloro-2-hydroxy-3-nitropyridine | 174.54 | N/A | N/A |

Spectral Characteristics

生物活性

5-Chloro-3-methoxy-2-nitropyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO. The compound features a chloro group, a methoxy group, and a nitro group attached to a pyridine ring, which contributes to its unique reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the nitration of 3-methoxy-5-chloropyridine using a nitrating mixture composed of nitric acid and sulfuric acid. This process allows for the selective introduction of the nitro group at the desired position on the pyridine ring .

Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties. In vitro studies have shown that it can induce cytotoxic effects on various cancer cell lines, including A549 lung adenocarcinoma cells. The compound's mechanism involves the generation of reactive intermediates that can interact with cellular components, leading to apoptosis in cancer cells .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 15.0 | |

| HepG2 (Liver Cancer) | 12.5 | |

| MCF-7 (Breast Cancer) | 18.0 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It shows promising activity against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive pathogens. The structure-activity relationship indicates that modifications to the nitro and chloro groups can enhance its antimicrobial efficacy .

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| MRSA (Methicillin-resistant Staphylococcus aureus) | 8 µg/mL | |

| E. coli | 16 µg/mL |

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) upon reduction of the nitro group. These ROS can cause oxidative stress within cells, leading to apoptosis. Additionally, the chloro and methoxy groups influence the compound's binding affinity to various biological targets, enhancing its therapeutic potential .

Case Studies

- Anticancer Study : A recent study evaluated the cytotoxic effects of this compound on A549 cells compared to standard chemotherapeutic agents like cisplatin. The compound exhibited a comparable IC50 value, indicating its potential as an alternative treatment for lung cancer .

- Antimicrobial Resistance : Another study focused on its efficacy against resistant strains of Staphylococcus aureus. The results highlighted the compound's ability to inhibit growth at low concentrations, suggesting its utility in combating antibiotic resistance .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Chloro-3-methoxy-2-nitropyridine, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis typically involves nitration and methoxylation of chloropyridine precursors. A common approach uses controlled nitration under low temperatures (e.g., −15°C to 0°C) with dichloride monoxide as a chlorinating agent . Optimize yield by adjusting stoichiometry (e.g., 1–3 equivalents of base) and reaction time. Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures purity. Monitor intermediates using TLC or HPLC to minimize byproducts.

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodology : Follow GHS guidelines:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.

- Storage : Keep in sealed containers in cool, dry areas away from incompatible substances (e.g., strong oxidizers) .

- Spill Management : Use inert absorbents (e.g., vermiculite) and avoid water to prevent environmental release .

Q. How can researchers determine the purity and structural identity of this compound using analytical techniques?

- Methodology :

- Melting Point Analysis : Compare observed melting points (e.g., 105–108°C) with literature values .

- Spectroscopy :

- NMR : Analyze - and -NMR for characteristic peaks (e.g., nitro group deshielding at δ ~8.5 ppm in -NMR).

- IR : Confirm nitro (1520–1350 cm) and methoxy (2850–2950 cm) functional groups .

- Mass Spectrometry : Use ESI-MS or GC-MS to verify molecular ion peaks (MW = 202.60 g/mol) .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) are suitable for investigating the electronic properties and reaction mechanisms of this compound?

- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) can model electronic structure and reaction pathways . Key steps:

- Optimize geometry and calculate frontier orbitals (HOMO/LUMO) to predict reactivity.

- Simulate reaction intermediates (e.g., nitration transition states) using Gaussian or ORCA software.

- Validate against experimental UV-Vis or cyclic voltammetry data.

Q. How can X-ray crystallography be employed to resolve the crystal structure of this compound, and what challenges might arise during refinement?

- Methodology :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect diffraction data at 100 K .

- Structure Solution : Apply direct methods (SHELXT) for phase determination .

- Refinement : Address challenges like thermal motion or disorder using SHELXL. For nitro group disorder, apply split-site occupancy models .

- Validation : Check R-factors (<5%) and residual electron density maps using PLATON.

Q. What strategies are effective for analyzing and mitigating contradictions in spectroscopic data (e.g., NMR vs. IR) for nitro-substituted pyridine derivatives?

- Methodology :

- Cross-Validation : Combine -NMR, -NMR, and IR to resolve ambiguities (e.g., distinguishing nitro vs. methoxy signals) .

- Computational Prediction : Simulate spectra (e.g., using ADF or NWChem) to match experimental data .

- Isotopic Labeling : Use -labeled analogs to clarify nitro group assignments in NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。